Superior Maximal Vasorelaxing Efficacy of Vasonatrin Peptide (VNP) vs. ANP and CNP on Isolated Rat Arteries and Veins
In a direct head-to-head comparison, Vasonatrin Peptide (VNP) exhibited significantly greater maximal vasorelaxation (Rmax) than either ANP or CNP on isolated rat pulmonary artery, abdominal aorta, and celiac vein. This demonstrates VNP's superior efficacy in relaxing both arterial and venous vessels. The potency order was VNP > ANP ≥ CNP for pulmonary artery, VNP > ANP > CNP for abdominal aorta, and VNP > CNP > ANP for celiac vein [1].
| Evidence Dimension | Maximal vasorelaxation (Rmax, % relaxation) |
|---|---|
| Target Compound Data | Pulmonary artery: 76 ± 17%; Abdominal aorta: 51 ± 14%; Celiac vein: 62 ± 14% |
| Comparator Or Baseline | ANP (Pulmonary artery: 38 ± 10%; Abdominal aorta: 41 ± 10%; Celiac vein: 11 ± 4%) and CNP (Pulmonary artery: 31 ± 8%; Abdominal aorta: 22 ± 7%; Celiac vein: 41 ± 8%) |
| Quantified Difference | VNP Rmax is ~2-fold higher than ANP and ~2.5-fold higher than CNP in pulmonary artery; ~5.6-fold higher than ANP and ~1.5-fold higher than CNP in celiac vein |
| Conditions | In vitro perfusion of isolated rat pulmonary artery, abdominal aorta, and celiac vein with endothelium |
Why This Matters
For researchers investigating vascular tone or screening vasoactive compounds, VNP offers a uniquely potent and efficacious vasorelaxing tool, particularly in venous preparations where ANP is largely ineffective.
- [1] Feng, H. S., Zang, Y. M., Zhu, M. Z., Pei, J. M., Wang, Y. M., Wang, L., & Shi, P. T. (1999). [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide]. Acta Physiologica Sinica, 51(5), 515–520. View Source
